molecular formula C6H9N5O2 B14454079 N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide CAS No. 77440-13-2

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide

Cat. No.: B14454079
CAS No.: 77440-13-2
M. Wt: 183.17 g/mol
InChI Key: CGWDNAFNQOBSCK-UHFFFAOYSA-N
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Description

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide is a compound that belongs to the pyrimidine family Pyrimidines are a class of six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide is unique due to its specific structural features and the presence of both amino and hydroxyl groups on the pyrimidine ring

Properties

CAS No.

77440-13-2

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-methylformamide

InChI

InChI=1S/C6H9N5O2/c1-11(2-12)3-4(7)9-6(8)10-5(3)13/h2H,1H3,(H5,7,8,9,10,13)

InChI Key

CGWDNAFNQOBSCK-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=C(N=C(NC1=O)N)N

physical_description

Solid

Origin of Product

United States

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